N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 2-(dimethylamino)aniline with 2,5-dimethylphenylhydrazine in the presence of a suitable catalyst. This is followed by cyclization and subsequent functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 4-(dimethylamino)phenyldiphenylphosphine
- Phenyl isocyanate
Uniqueness
N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H26N4O2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)phenyl]-4-[(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O2/c1-17-13-14-18(2)23(15-17)29-30-24-16-21(26(32)20-10-6-5-9-19(20)24)27(33)28-22-11-7-8-12-25(22)31(3)4/h5-16,32H,1-4H3,(H,28,33) |
InChI Key |
AWQDHCHKNLCGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C |
Origin of Product |
United States |
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